molecular formula C16H20N2O5 B15336935 Boc-7-hydroxy-L-tryptophan

Boc-7-hydroxy-L-tryptophan

Cat. No.: B15336935
M. Wt: 320.34 g/mol
InChI Key: FAEUNYAMNHUANT-UHFFFAOYSA-N
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Description

Boc-7-hydroxy-L-tryptophan is a derivative of the amino acid L-tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is introduced at the 7th position of the indole ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-7-hydroxy-L-tryptophan typically involves the selective functionalization of the indole ring at the 7th position. One common method is the C7-selective boronation of N-Boc-L-tryptophan methyl ester, followed by oxidation to introduce the hydroxyl group . The reaction conditions often involve iridium-catalyzed C2/C7-diboronation followed by palladium-catalyzed C2-protodeboronation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-7-hydroxy-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

Boc-7-hydroxy-L-tryptophan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Boc-7-hydroxy-L-tryptophan involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-7-hydroxy-L-tryptophan is unique due to the combination of the Boc-protected amino group and the hydroxyl group at the 7th position. This dual functionality allows for selective reactions and applications in various fields, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

3-(7-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-11(14(20)21)7-9-8-17-13-10(9)5-4-6-12(13)19/h4-6,8,11,17,19H,7H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

FAEUNYAMNHUANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2O)C(=O)O

Origin of Product

United States

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